2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine typically involves multiple steps. One common route starts with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved by reacting 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH . The resulting intermediate is then further functionalized to introduce the piperidinyl and pyridine moieties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
- 1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine
- 2-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C21H25N5O/c1-15-3-2-8-23-21(15)27-14-16-6-10-25(11-7-16)20-19-13-18(17-4-5-17)24-26(19)12-9-22-20/h2-3,8-9,12-13,16-17H,4-7,10-11,14H2,1H3 |
InChI Key |
NHROFBFYYMBZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.